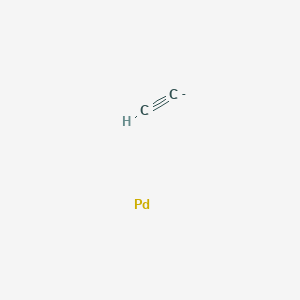

Ethyne;palladium

Description

Structure

2D Structure

Properties

CAS No. |

499995-36-7 |

|---|---|

Molecular Formula |

C2HPd- |

Molecular Weight |

131.45 g/mol |

IUPAC Name |

ethyne;palladium |

InChI |

InChI=1S/C2H.Pd/c1-2;/h1H;/q-1; |

InChI Key |

YLICMCUQUGYYOR-UHFFFAOYSA-N |

Canonical SMILES |

C#[C-].[Pd] |

Origin of Product |

United States |

Synthesis and Structural Characterization of Palladium Ethyne Complexes

Synthetic Methodologies for Discrete Palladium-Ethyne Species

Zerovalent palladium complexes are key precursors in many catalytic cycles. The synthesis of Pd(0)-ethyne adducts often involves the displacement of labile ligands from a stable Pd(0) precursor. For instance, stable [Pd(L)₂(maleic anhydride)] complexes, where L represents σ-donor N ligands like ammonia (B1221849) or pyridine, can be synthesized, suggesting a pathway where the maleic anhydride (B1165640) ligand could be substituted by an alkyne. researchgate.net A more direct route is the synthesis of 14-electron complexes of the type [Pd(NHC)(PhC≡CPh)], which serve as important synthons for other palladium species. researchgate.net

Another method involves the complete ligand exchange on a pre-assembled metal cluster. A triangulo-Pd₃(CNXyl)₆ cluster, which is formally zero-valent, undergoes polymerization upon exposure to a ditopic isocyanide ligand, demonstrating the facile nature of ligand exchange on these systems. nih.gov The synthesis of Pd(0) complexes can also be achieved by reacting Pd(II) precursors with reducing agents in the presence of the desired ligands.

Palladium(II) complexes are robust and feature prominently in organometallic chemistry. Their synthesis with ethyne (B1235809) or related unsaturated molecules is central to developing catalysts for various transformations. ekb.eg Cationic palladium(II) complexes, often synthesized from precursors like [Pd(acac)(MeCN)₂]BF₄, serve as effective catalysts. mdpi.com For example, the reactivity of the cationic complex [Pd(1)(CH₃)(NCCH₃)][SbF₆] with ethylene (B1197577) has been studied in detail, providing a model for the interaction with alkynes. units.it

The synthesis of Pd(II) complexes often involves the reaction of a Pd(II) salt, such as PdCl₂, with the desired ligands. ajchem-a.com A wide array of ligands are used, including C₂-symmetric bis(oxazoline) (BOX) ligands and Schiff bases. ajchem-a.comacs.orgnih.gov For example, reacting BOX ligands with PdCl₂(CH₃CN)₂ yields the corresponding (BOX)PdCl₂ complexes in high yields. nih.gov These complexes can be further modified to create cationic species, which are active in polymerization catalysis. acs.orgnih.gov

Complexes featuring a C₂ (ethynediyl) bridge between two metal centers are of significant interest for their unique electronic and reactive properties. illinois.edu General strategies for preparing these compounds include reacting metal halides with alkali metal acetylides or utilizing alkyne complexes with acidic protons. illinois.edu

Heterodinuclear μ-ethynediyl complexes containing both palladium and platinum are well-documented. researchgate.netresearchgate.net A common route involves the reaction of a chloroethynylbis(trialkylphosphine)platinum(II) complex with a dichlorobis(trialkylphosphine)palladium(II) complex, typically in the presence of a CuCl catalyst. researchgate.net This yields complexes with the general structure Cl(R₃P)₂Pt-C≡C-Pd(PR₃)₂Cl. researchgate.net These bimetallic systems have been explored as initiators for the living polymerization of aryl isocyanides. researchgate.net

Homodinuclear μ-ethynediyl-dipalladium complexes are also synthetically accessible. illinois.edu The reaction of these homodinuclear complexes, such as Cl(PR₃)₂Pd-C≡C-Pd(PR₃)₂Cl, with isocyanides has been shown to lead to selective double insertion into the metal-carbon bond. mdpi.comillinois.edu The characterization of these dinuclear species relies heavily on spectroscopic methods, including mass spectrometry and multinuclear NMR. researchgate.netacs.orgcapes.gov.br

N-Heterocyclic carbenes (NHCs) have become ubiquitous ligands in palladium chemistry, prized for their strong σ-donor properties which create stable and highly active catalysts. wikipedia.org Bidentate NHC ligands, where two carbene units are linked, offer enhanced stability. The synthesis of ethylene-bridged bis-NHC palladium(II) complexes is a prominent example.

The process typically begins with the synthesis of a ligand precursor, such as an ethylene-bridged bis-imidazolium salt. bohrium.comresearchgate.net This precursor is then reacted with a palladium(II) source. rsc.org A modified synthetic method involves an in-situ transmetalation using silver oxide (Ag₂O) as a carbene transfer agent, which reacts with the imidazolium (B1220033) salt to form a silver-NHC intermediate that subsequently transfers the NHC ligand to the palladium center. wikipedia.orgbohrium.com These complexes, bearing pyrido-annelated or benzimidazole-based NHC ligands, have demonstrated high activity in cross-coupling reactions. researchgate.netacademie-sciences.frrsc.org The structure of these complexes is often a distorted square planar geometry, which has been confirmed by single-crystal X-ray diffraction. bohrium.com

Routes to Homo- and Heterodinuclear μ-Ethynediyl Palladium Complexes

Spectroscopic and Diffraction-Based Characterization of Palladium-Ethyne Intermediates and Complexes

The elucidation of the precise structures of palladium-ethyne complexes relies on a combination of spectroscopic and diffraction techniques. Among these, Nuclear Magnetic Resonance (NMR) is particularly powerful for characterizing these molecules in solution.

NMR spectroscopy provides detailed information about the electronic environment and connectivity of atoms within a molecule.

³¹P NMR: For the vast number of palladium-ethyne complexes that contain phosphine (B1218219) ligands, ³¹P NMR is an indispensable characterization tool. epa.gov The chemical shifts are highly sensitive to the geometry of the complex and the nature of the other ligands. epa.govresearchgate.net For example, cis and trans isomers of phosphine-palladium complexes can be distinguished, with resonances appearing at different chemical shifts. epa.gov In palladium(II) complexes with chelating diphosphine ligands, the ³¹P chemical shifts can span a wide range depending on the P-Pd-P bond angle, making it a sensitive measure of ring strain. epa.gov For side-bonded diphenyldiphosphene palladium complexes, ³¹P NMR spectra can differentiate between the phosphorus atoms of the diphosphene (B14672896) and those of the ancillary phosphine ligands. rsc.orgrsc.org

¹⁹⁵Pt NMR: In the study of heterodinuclear μ-ethynediyl complexes containing both palladium and platinum, ¹⁹⁵Pt NMR spectroscopy provides critical data on the platinum center. nih.gov While the primary focus may be on palladium, understanding the properties of the entire bimetallic system is essential. The one-bond platinum-phosphorus coupling constant (¹J(Pt-P)), derived from NMR spectra, gives insight into the s-character and nature of the Pt-P bond in these complexes. rsc.org This data, combined with ³¹P and ¹³C NMR, allows for a comprehensive structural and electronic description of these sophisticated bimetallic compounds. researchgate.net

X-ray Diffraction Studies for Solid-State Structural Elucidation

In the study of palladium-ethyne complexes, X-ray diffraction has been instrumental in characterizing the coordination environment around the palladium center. For instance, the analysis of various palladium(II) complexes has revealed detailed structural information. The crystal structure of a palladium(II) complex with 1,2-bis[di(benzo-15-crown-5)phosphino]ethane (dbcpe) has been successfully determined, providing insights into its cation-binding properties. nih.gov Similarly, the molecular structures of several cis-[κ²-SS-(L)MHal₂] (M = Pd or Pt) compounds were analyzed, establishing the presence of intramolecular C-H···Pd interactions. uaeh.edu.mx

The solid-state structure of a palladium(II) complex featuring hemilabile N-heterocyclic carbene–thioether (NHC,S) ligands confirmed a trans geometry for the two NHC ligands. acs.org In another example, the molecular structures of palladium complexes with aniline-functionalized α-diimine ligands were determined, showing a square-planar geometry around the palladium center. chinesechemsoc.org Furthermore, the crystal structure of an ethylene-palladium chloride complex has also been reported, contributing to the understanding of olefin coordination to palladium. acs.org

| Complex | Pd-Ligand Bond Lengths (Å) | Key Structural Features | Reference |

| cis-[κ²-SS-(L)PdHal₂] | C-H···Pd: 2.687–2.914 | Intramolecular C-H···Pd interactions | uaeh.edu.mx |

| [Pd(dbcpe)X₂] (X = Cl, Br, I) | - | Characterization of cation-binding properties | nih.gov |

| trans-[(NHC,S)₂Pd] | Pd–CNHC: 2.038(2), 2.061(2) | Trans geometry of NHC ligands | acs.org |

| Pd1 (α-diimine complex) | - | Square-planar geometry | chinesechemsoc.org |

Vibrational Spectroscopy (Infrared and Raman) for Adsorbed Species and Functional Groups

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the bonding and functional groups within molecules. acs.org These methods are particularly valuable for studying adsorbed species on catalyst surfaces and for characterizing the vibrational modes of ligands in coordination complexes.

In the context of palladium-ethyne systems, IR spectroscopy has been extensively used to study the adsorption of ethylene on palladium surfaces. Reflection-absorption infrared spectroscopy (RAIRS) studies on Pd(111) surfaces have identified the formation of an ethylidyne species, characterized by a prominent vibrational mode around 1329 cm⁻¹. uwm.edu Diffuse reflectance infrared fourier transform spectroscopy (DRIFTS) has also been employed to monitor the evolution of surface species during the exposure of palladium nanoparticles to ethylene, revealing the dehydrogenation of ethylene to various C₂Hₓ species. mdpi.comrjsvd.com

Both IR and Raman spectroscopy have been applied to characterize palladium-ethyne and related olefin complexes. The skeletal modes of complexes like [NBu₄][Pd(C₂H₄)Cl₃] have been measured and assigned, allowing for the calculation of metal-ligand force constants. researchgate.net The joint application of IR and Raman is often necessary for a comprehensive understanding of the vibrational spectra of organometallic compounds. scribd.com For instance, the infrared spectra of ethylene chemisorbed on supported palladium catalysts provide evidence for the formation of ethylidyne. acs.org

| Species | Vibrational Mode | Frequency (cm⁻¹) | Spectroscopic Technique | Reference |

| Ethylidyne on Pd(111) | Methyl bend | 1329 | RAIRS | uwm.edu |

| Ethylidyne on Pd(111) | C-C stretch | 1089 | RAIRS | uwm.edu |

| Adsorbed Ethylene on Pd NPs | Various C-H stretches | 2900-3100 | DRIFTS | mdpi.com |

| [Pd(C₂H₄)Cl₃]⁻ | Skeletal modes | - | IR and Raman | researchgate.net |

Mass Spectrometry for Complex Identification

Mass spectrometry (MS) is a crucial analytical technique for the identification and characterization of metal complexes by providing information about their mass-to-charge ratio. Electrospray ionization (ESI-MS) is a particularly soft ionization technique that allows for the detection of intact complex ions from solution.

ESI-MS has been successfully employed to identify various palladium complexes in solution. For example, in studies of the methoxycarbonylation of ethylene, ESI-MS analysis detected key palladium intermediates, such as [Pd(L₂)(H)]⁺ and [Pd(L₂)(OTs)]⁺. rsc.org High-resolution mass spectrometry has also been used to identify intermediates in the carbonylation of 1-octene, providing evidence for the involvement of specific palladium species in the catalytic cycle. nih.gov

Furthermore, tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), provide additional structural information and help in the unambiguous identification of isomeric complexes. uu.nl This technique has been used to study the gas-phase chemistry of organometallic palladium complexes. uu.nl ESI-MS has also been used to investigate the clustering of hydrolysis products of dichloro(ethylenediamine)palladium(II) in aqueous solutions. acs.org

| Observed Ion | m/z | Technique | Context | Reference |

| [Pd(L₂)(H)]⁺ | 622.8 | ESI-MS | Ethylene methoxycarbonylation | rsc.org |

| [Pd(L₂)(OTs)]⁺ | 792.8 | ESI-MS | Ethylene methoxycarbonylation | rsc.org |

| [C₅₀H₅₃O₂P₂Pd]⁺ | 853.2495 | HR-MS | 1-octene carbonylation | nih.gov |

| [Pd(en)Cl₂·Pd(en)Cl]⁺ | 436.8 | ESI-MS | Aqueous solution of Pd(en)Cl₂ | acs.org |

Principles of Ligand Architecture in Modulating Palladium-Ethyne Complex Formation

The nature of the ligands coordinated to the palladium center plays a pivotal role in determining the stability, reactivity, and electronic properties of the resulting complex. The design of ligand architecture is therefore a key strategy for modulating the formation and characteristics of palladium-ethyne complexes.

Ligands can be broadly classified based on their donor atoms and coordination mode. For instance, L-type ligands, such as amines and phosphines, are neutral electron donors. mdpi.com X-type ligands, like halides and thiolates, are anionic. mdpi.com The choice of ligand can influence the steric and electronic environment of the palladium center. researchgate.net

In the context of palladium catalysis, the use of specific ligands can dramatically influence the outcome of a reaction. For example, in ethylene polymerization, the steric and electronic properties of α-diimine ligands on palladium complexes affect the degree of aggregation and catalytic activity. chinesechemsoc.org Hemilabile ligands, which contain both a strong and a weak donor group, can reversibly coordinate to the metal center, allowing for dynamic changes in the complex geometry. acs.org The use of multidentate N-heterocyclic carbene (NHC) ligands has also been explored in the synthesis of palladium complexes. bohrium.com The interaction of ligands, such as triphenylphosphine (B44618), with single-atom palladium catalysts can activate the metal center for cross-coupling reactions. nih.gov

The stability of palladium nanoparticles can also be significantly influenced by the choice of capping ligands. For example, di- or triphosphine (B1213122) ligands have been shown to effectively stabilize palladium nanoparticles. mdpi.com The principles of ligand design are fundamental to developing catalysts with desired properties for specific applications. stanford.edu

Theoretical and Computational Investigations of Ethyne Palladium Interactions

Quantum Chemical Approaches to Bonding and Electronic Structure in Palladium-Ethyne Systems

Quantum chemical methods are instrumental in elucidating the nature of the bond between ethyne (B1235809) and palladium. These approaches provide insights into the electronic structure of the resulting complexes, which dictates their stability and reactivity.

Density Functional Theory (DFT) Studies of Coordination and Reactivity

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for studying transition metal systems due to its favorable balance between accuracy and computational cost. mdpi.com DFT studies have been extensively applied to investigate the coordination of ethyne to palladium atoms and surfaces, as well as the subsequent reactivity.

These studies consistently show that the interaction between ethyne and palladium involves a synergistic mechanism of electron donation and back-donation, often described by the Dewar-Chatt-Duncanson model. The filled π-orbitals of ethyne donate electron density to the vacant d-orbitals of palladium, while the filled d-orbitals of palladium back-donate electron density into the empty π*-antibonding orbitals of ethyne. This process weakens the carbon-carbon triple bond in ethyne, leading to an elongation of the C-C bond and a rehybridization of the carbon atoms from sp towards sp2 or even sp3 character.

DFT calculations have been used to explore the adsorption of ethyne on various palladium surfaces and clusters. For instance, studies on Pd(111) surfaces have provided a comprehensive view of the transformations of ethylene (B1197577), a product of ethyne hydrogenation, characterizing the thermodynamics and kinetics of C-H and C-C bond scission. acs.org It has been found that dehydrogenation or hydrogenation processes are generally favored for most C2Hx species, while reactions involving the cleavage of the C-C bond have high activation barriers. acs.org The ethynyl (B1212043) (CHC) species is considered a likely precursor for C-C bond scission. acs.org

Furthermore, DFT has been employed to study the effects of ligands on the palladium center and how they influence the interaction with ethyne. For example, in the context of alkoxycarbonylation of alkynes, DFT studies on palladium-diphosphine catalysts have been performed to understand the reaction mechanism. rsc.org

Table 1: Selected DFT-Calculated Properties of Ethyne-Palladium Systems

| System | Calculated Property | Value | Reference |

|---|---|---|---|

| Pd + C2H2 | Binding Energy (kJ mol-1) | -48.93 | tandfonline.com |

| Pd/Sn/SiO2 | Initial Heat of Ethylene Adsorption (kJ/mol) | 85-90 | researchgate.net |

| Pd(111) + C2H4 | Adsorption Energy (eV) | -1.4 (approx.) | aip.org |

Ab Initio Calculations of Palladium-Ethyne Binding Energies and Geometries

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theory for calculating the properties of molecular systems. These methods, including Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, have been used to determine the binding energies and equilibrium geometries of palladium-ethyne complexes.

Early ab initio studies, even at the SCF molecular orbital level using non-empirical pseudopotentials, provided foundational insights into the palladium-ethylene interaction, a closely related system. capes.gov.br More advanced calculations have refined these findings. For example, a theoretical study including electron correlation effects determined the binding energy of the ground state of PdC2H2 to be 48.93 kJ mol⁻¹ relative to the ground state of the palladium atom and the ethyne molecule. tandfonline.com

Ab initio molecular orbital studies have also been instrumental in elucidating reaction mechanisms. For instance, a study on the insertion of palladium into alkynyl carbon-halogen bonds suggested that the reaction can proceed via a concerted oxidative addition. ic.ac.uk These calculations help in understanding the geometric changes that occur upon complexation, such as the bending of the ethyne molecule and the Pd-C bond distances.

Table 2: Comparison of Ab Initio and DFT Calculated Binding Energies for Palladium-Alkene/Alkyne Complexes

| Complex | Method | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Pd(C2H4) | Ab initio Hartree-Fock | -31 | acs.org |

| Pd(C2H4) | DFT | -39 | acs.org |

| Pd + C2H6 | CCSD(T) | -10.8 | psu.edu |

Computational Modeling of Mechanistic Pathways and Transition States

Computational modeling plays a pivotal role in mapping out the intricate mechanistic pathways of palladium-catalyzed reactions involving ethyne. By calculating the energies of reactants, intermediates, transition states, and products, researchers can construct a detailed picture of the reaction landscape.

Theoretical Elucidation of Elementary Steps (e.g., Oxidative Addition, Migratory Insertion)

Many palladium-catalyzed reactions proceed through a series of elementary steps, including oxidative addition, migratory insertion, and reductive elimination. thieme-connect.comlibretexts.org Theoretical calculations have been crucial in understanding these individual steps in the context of ethyne chemistry.

Oxidative addition is often the initial step where the palladium center inserts into a bond of a substrate molecule. libretexts.org For instance, the oxidative addition of a C-X bond (where X can be H, CH3, or Cl) in substrates like ethyne to a palladium catalyst has been studied using DFT. nih.gov These studies have revealed that the activation barrier for this process decreases as the hybridization of the carbon atom changes from sp³ to sp², and further to sp, despite the increasing strength of the C-X bond. nih.gov This counterintuitive trend is explained by a reduction in the steric repulsion between the catalyst and the substrate as the number of substituents on the carbon atom decreases. nih.gov

Migratory insertion involves the insertion of a coordinated unsaturated molecule, such as an alkyne, into a metal-ligand bond. thieme-connect.com In the context of the Heck reaction, the migratory insertion of an olefin into a palladium-carbon bond is a key step. libretexts.org Computational studies have explored the coordination of the olefin to the palladium complex, which is a prerequisite for insertion. libretexts.org DFT calculations have also been used to investigate the migratory insertion of CO into a Pd-vinyl bond during the alkoxycarbonylation of alkynes, leading to the formation of an acyl-palladium intermediate. rsc.org

Potential Energy Surface Analysis for Reaction Pathways

A potential energy surface (PES) provides a comprehensive map of the energy of a system as a function of its geometry. By analyzing the PES, chemists can identify the most likely reaction pathways, locate transition states, and calculate activation barriers.

For the palladium-ethyne system, PES analysis has been used to study various reaction pathways. For example, the PES for the activation of the C-H bond in ethylene by a single palladium atom and a palladium dimer has been calculated. acs.org These calculations show that the transition state for C-H activation can be lower in energy than the separated reactants, indicating a facile activation process. acs.org

In another study, the PES for the reaction of a palladium atom with ethane (B1197151) (a fully hydrogenated analogue of ethyne) was benchmarked using high-level ab initio methods to evaluate the performance of various DFT functionals. psu.edu This provides a reliable reference for studying similar reactions involving ethyne. The study of the potential energy surfaces for the palladium-ethene reaction pathway has also been investigated using multireference approaches to better understand the bonding mechanism. researchgate.net

Prediction of Catalytic Efficiency and Stereochemical Control

A major goal of computational catalysis is to predict the efficiency and selectivity of catalysts before they are synthesized and tested in the laboratory. This predictive power can significantly accelerate the discovery of new and improved catalytic systems.

Theoretical models can be used to screen potential catalysts by calculating key performance indicators such as turnover frequencies and selectivity towards desired products. For example, in the selective hydrogenation of ethyne, it is crucial to favor the formation of ethene over ethane. tandfonline.com Computational studies can help identify catalyst modifications, such as the addition of promoters or the creation of specific active site geometries, that enhance this selectivity. tandfonline.comup.pt It has been proposed that carbonaceous deposits on the palladium surface create different types of active sites, some selective for ethene and others for ethane. tandfonline.comup.pt

Stereochemical control is another critical aspect of many catalytic reactions. Computational methods can be used to predict the stereochemical outcome of a reaction by analyzing the transition state structures leading to different stereoisomers. For instance, in reactions where new chiral centers are formed, the relative energies of the diastereomeric transition states can be calculated to predict which product will be favored. While specific examples for stereochemical control in simple ethyne-palladium reactions are less common, the principles are widely applied in more complex palladium-catalyzed transformations.

Mechanistic Pathways in Palladium Catalyzed Ethyne Transformations

Fundamental Mechanistic Principles in Homogeneous Palladium-Alkyne Catalysis

Oxidative Addition Processes Involving Ethyne (B1235809) and Haloalkynes

Oxidative addition is a critical initiating step in many palladium-catalyzed cross-coupling reactions. It involves the insertion of a low-valent palladium center, typically Pd(0), into a substrate's covalent bond, resulting in the oxidation of the metal to a higher oxidation state, usually Pd(II).

In the context of ethyne transformations, the most relevant oxidative addition processes involve haloalkynes (RC≡CX) or aryl/vinyl halides (R-X) that will later react with ethyne. The direct oxidative addition of the C-H bond of a terminal alkyne like ethyne to a Pd(0) center is less common but can occur under specific conditions, often promoted by strong ligands.

The oxidative addition of haloalkynes to Pd(0) complexes, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is a key method for synthesizing trans-alkynylpalladium(II) halide complexes. researchgate.netacs.org This reaction proceeds by the cleavage of the carbon-halogen (C-X) bond, forming a new Palladium-Carbon (Pd-C) and Palladium-Halogen (Pd-X) bond. researchgate.net Computational studies on the oxidative addition of fluoroethyne (B13420609) to a model Pd(PH₃)₂ complex have explored different mechanistic pathways. ic.ac.uk

Key Mechanistic Pathways for Oxidative Addition:

| Pathway | Description | Key Intermediates/States | Reference |

| Concerted | A three-centered transition state where the C-X bond breaks as the Pd-C and Pd-X bonds form simultaneously. | [X-C≡C-R]‡-PdL₂ | ic.ac.uk |

| Stepwise (Sɴ2-type) | Nucleophilic attack by the Pd(0) center on the carbon atom, displacing the halide, which then coordinates to the resulting cationic palladium intermediate. | [L₂Pd+-C≡CR] [X]⁻ | ic.ac.uk |

| Stepwise (Ionic) | Formation of a zwitterionic or ion-pair intermediate, which is particularly favored when the alkyne bears strong electron-withdrawing groups. | L₂Pd+-C(R)=C⁻-X | ic.ac.uk |

| Halide Coordination | An alternative mechanism proposed for aryl halides involves the initial coordination of the halide atom to an anionic palladium species, which is a key intermediate. | [L₂Pd-X-Ar]⁻ | rsc.org |

The choice of pathway is influenced by factors such as the nature of the halogen, the electronic properties of the alkyne substituent, and the ligands on the palladium center. For instance, the presence of a nitro group (an electron-withdrawing group) on the alkyne was found to favor a stepwise mechanism. ic.ac.uk

Carbopalladation and Hydropalladation Stereochemistry and Regioselectivity

Carbopalladation and hydropalladation are migratory insertion reactions where a Pd-C (organopalladium) or Pd-H (palladium-hydride) bond, respectively, adds across the π-system of an alkyne. These steps are fundamental to many dimerization, cyclization, and addition reactions. thieme-connect.comcore.ac.uk

Hydropalladation involves the addition of a Pd-H species to the alkyne. The reaction typically proceeds via a cis-addition, where the palladium and hydride add to the same face of the triple bond. acs.org In the case of terminal alkynes like phenylacetylene, the regioselectivity is often high, leading to the Markovnikov-type adduct where the palladium atom binds to the internal carbon. acs.orgsci-hub.se This regioselectivity can be rationalized by the formation of the more stable vinylpalladium intermediate. Mechanistic studies on the hydrophosphorylation of terminal alkynes found that the reaction proceeds via hydropalladation to selectively generate the α-alkenylpalladium intermediate. researchgate.net However, reversible hydropalladation can also be a pathway for the isomerization of Z-alkenes to their more stable E-isomers. nih.gov

Carbopalladation involves the addition of an organopalladium species (R-Pd-X) across the alkyne. This process is also generally a stereospecific syn-addition. core.ac.uk However, the initial cis-adduct can sometimes isomerize to the more stable trans-adduct. researchgate.net The regioselectivity of carbopalladation is influenced by the electronic and steric properties of both the alkyne and the organopalladium species. In the palladium-catalyzed carbocyclization of alkynyl ketones, DFT calculations showed that the intramolecular carbopalladation of the alkyne with a Pd-enolate intermediate produces an E-vinylpalladium species, which then isomerizes to the more thermodynamically stable Z-isomer before subsequent steps. nih.gov

Factors Influencing Regio- and Stereoselectivity:

| Factor | Influence on Hydropalladation | Influence on Carbopalladation | References |

| Alkyne Substituent | Electronic and steric factors dictate whether the Pd binds to the internal (Markovnikov) or terminal (anti-Markovnikov) carbon. | Directs the incoming R-group and Pd to specific positions on the alkyne. | thieme-connect.comacs.org |

| Ligands | Can influence the acidity of the Pd-H species and the steric environment around the metal, affecting regioselectivity. | Steric bulk and electronic properties of ligands on the R-Pd-X species guide the approach to the alkyne. | sci-hub.senih.gov |

| Additives/Co-catalysts | The presence of acids or other reagents can alter the active catalytic species and reaction pathway. | The nature of the 'R' group in the R-Pd-X species is determined by the preceding transmetalation or oxidative addition step. | sci-hub.seresearchgate.net |

| Isomerization | The initially formed cis-alkenylpalladium species can isomerize to the trans isomer. | The initial syn-adduct can undergo isomerization, leading to a mixture of stereoisomers in the final product. | nih.govresearchgate.net |

Reductive Elimination as a Product-Forming Step

Reductive elimination is the final, product-forming step in many catalytic cycles. It involves the formation of a new covalent bond between two ligands on the palladium(II) center, with the concomitant reduction of palladium from Pd(II) to Pd(0). The regenerated Pd(0) species can then re-enter the catalytic cycle.

For reactions involving ethyne, this step typically results in the formation of a new carbon-carbon or carbon-hydrogen bond. For example, in the Sonogashira coupling, the reductive elimination from an alkynyl(aryl)palladium(II) complex yields the cross-coupled arylalkyne product. chinesechemsoc.orglibretexts.org Similarly, in alkyne homocoupling reactions, a dialkynylpalladium(II) intermediate undergoes reductive elimination to form a 1,3-diyne. acs.org

The rate and feasibility of reductive elimination are highly dependent on the nature of the ligands being coupled and the ancillary ligands on the palladium center. The ligands must be in a cis orientation to each other on the square planar Pd(II) complex to allow for orbital overlap and bond formation. researchgate.net Sterically bulky ligands can facilitate reductive elimination by promoting the formation of coordinatively unsaturated, three-coordinate intermediates that are more prone to elimination. nih.gov

Ligand Exchange Dynamics and Their Role in Catalytic Turnover

Ligands are not mere spectators in the catalytic cycle; their dynamic association and dissociation from the palladium center are crucial for catalytic turnover. nih.govrsc.org The coordination environment of the palladium complex changes at nearly every stage of the catalytic cycle, and these changes are governed by ligand exchange dynamics.

Key Roles of Ligand Dynamics:

Catalyst Activation: The active Pd(0) catalyst, often a 14-electron species like PdL₂, is typically generated in situ from a more stable Pd(II) precatalyst or a Pd(0) source like Pd₂(dba)₃ through ligand exchange and dissociation. libretexts.orgrsc.org

Substrate Coordination: A vacant coordination site, often created by the dissociation of a ligand, is required for the substrate (e.g., haloalkyne or ethyne) to coordinate to the palladium center before oxidative addition or migratory insertion can occur. rsc.orgdiva-portal.org

Facilitating Key Steps: The electronic and steric properties of ligands influence the rates of oxidative addition and reductive elimination. Electron-donating, bulky ligands generally accelerate both of these key steps. nih.govacs.org

Preventing Deactivation: Appropriate ligands stabilize the palladium intermediates against decomposition pathways such as the formation of palladium black (nanoparticles), thereby extending the catalyst's lifetime. rsc.org

The choice of ligand, from simple phosphines (e.g., PPh₃) and N-heterocyclic carbenes (NHCs) to more complex bidentate ligands (e.g., dppf, Xantphos), is therefore critical. rsc.orgacs.org The ligand's bite angle, basicity, and steric bulk must be carefully considered to optimize a specific transformation, as a ligand that is optimal for one step may be inhibitory for another. rsc.org

Specific Mechanistic Cycles in Homogeneous Palladium-Ethyne Reactivity

While the fundamental principles described above apply broadly, their orchestration within a specific reaction leads to a unique catalytic cycle. The aerobic oxidative homocoupling of alkynes serves as an excellent case study.

Detailed Mechanistic Characterization of Aerobic Oxidative Alkyne Homocoupling

The palladium-catalyzed aerobic oxidative homocoupling of terminal alkynes (a modified Glaser-Hay reaction) is a synthetically useful method for preparing symmetrical 1,3-diynes, using molecular oxygen as the terminal oxidant. thieme-connect.comacs.org A combined experimental and computational study has provided a detailed mechanistic picture that deviates from simpler models, revealing an intricate "oxidase-type" process where the substrate transformation and catalyst oxidation are intertwined. acs.orgresearchgate.net

The catalytic cycle is initiated by the generation of a low-ligated Pd(0) complex, [Pd(PPh₃)(alkyne)], from a suitable precatalyst. The key mechanistic steps are as follows:

Alkyne Metalation (Deprotonation): In the presence of a base, the terminal alkyne coordinates to the Pd(0) center and is deprotonated. This does not proceed via oxidative addition of the C-H bond but rather forms an anionic alkynyl Pd(0) complex, [Pd(PPh₃)(alkynyl)]⁻. This electron-rich species is crucial for the subsequent step. acs.orgresearchgate.net

Oxygen Activation: Molecular oxygen (O₂) interacts only with the highly nucleophilic, anionic [Pd(PPh₃)(alkynyl)]⁻ complex. This leads to the oxidation of Pd(0) to Pd(II) and the formation of a singlet (κ²-peroxo)palladium(II) intermediate. acs.orgresearchgate.net

Protonolysis: The peroxo intermediate undergoes protonolysis, likely by reacting with another molecule of the terminal alkyne (or trace water/alcohol), to yield a (κ¹-hydroperoxo)palladium(II) complex, (alkynyl)Pd(OOH)(PPh₃), and generates hydrogen peroxide as a byproduct. acs.org

Second Alkyne Metalation: A second molecule of the terminal alkyne coordinates to the Pd(II)-hydroperoxo complex. The hydroperoxo ligand itself can act as an internal base, deprotonating the incoming alkyne to form a bis(alkynyl)palladium(II) species, Pd(alkynyl)₂(PPh₃). acs.orgresearchgate.net

Reductive Elimination: The bis(alkynyl)palladium(II) complex undergoes C(sp)-C(sp) reductive elimination to release the final 1,3-diyne product. acs.orgresearchgate.net

Catalyst Regeneration: The reductive elimination step regenerates a Pd(0) species, likely Pd(PPh₃), which can then coordinate another alkyne molecule to re-enter the catalytic cycle.

Palladium Difluorocarbene Involvement in Catalytic Coupling with Terminal Alkynes

Mechanistic Insights in Heterogeneous Palladium Catalysis with Ethyne

The interaction of ethyne with palladium surfaces is the foundational step in many important heterogeneous catalytic processes, most notably the selective hydrogenation of ethyne to ethene in ethylene-rich streams. Understanding the various ways ethyne adsorbs and the surface intermediates it forms is critical to controlling the reaction's selectivity and preventing catalyst deactivation.

Studies on palladium single crystals, such as Pd(111), and supported nanoparticles have identified several key surface species. sci-hub.rumdpi.com At low temperatures, ethyne tends to adsorb with its C-C axis parallel to the palladium surface, forming a π-bonded species. sci-hub.ru This flat-lying, weakly adsorbed ethyne is often considered the key active intermediate for hydrogenation to ethene. sci-hub.ru

As the temperature increases, or under reaction conditions, ethyne can transform into more strongly bound and structurally different intermediates. These include:

Vinylidene (=C=CH₂) : A di-σ-bonded species where the ethyne molecule is adsorbed perpendicularly to the surface. sci-hub.ru

Ethylidyne (≡C-CH₃) : A species that is also adsorbed upright on the surface. sci-hub.ru

These strongly chemisorbed species are generally considered to be spectators or precursors to catalyst deactivation (e.g., "coke" or carbonaceous overlayer formation) rather than being on the main pathway to ethene production. sci-hub.ru

The hydrogenation process is believed to occur via the sequential addition of adsorbed hydrogen atoms to the active π-bonded ethyne. sci-hub.ruresearchgate.net This forms a surface vinyl intermediate (CH=CH₂). researchgate.net The desired pathway is the further addition of a hydrogen atom to this vinyl species to produce ethene, which then desorbs from the surface. However, unselective pathways can also occur, leading to the formation of ethane (B1197151). This can happen either through the over-hydrogenation of the desired ethene product or through the hydrogenation of the surface vinyl intermediate to form ethylidene, which is then rapidly converted to ethane. researchgate.net Furthermore, under reaction conditions, especially on nanoparticles, the progressive dehydrogenation of adsorbed ethylene (B1197577) can occur, leading to C₂H₃, C₂H₂, and C₂H species, and can ultimately result in the formation of bulk palladium carbide, altering the catalyst's electronic properties and performance. mdpi.com

Table 6: Ethyne Adsorption and Surface Intermediates on Palladium

| Surface Species | Adsorption Mode | Role in Catalysis |

| π-bonded Ethyne | C-C axis parallel to the surface. sci-hub.ru | Active intermediate for selective hydrogenation to ethene. sci-hub.ru |

| Vinylidene | Di-σ-bonded, perpendicular to the surface. sci-hub.ru | Generally considered a spectator species or catalyst deactivator. sci-hub.ru |

| Ethylidyne | Perpendicular to the surface. sci-hub.ru | Spectator species, contributes to carbonaceous overlayer formation. sci-hub.ru |

| Vinyl | Formed by the addition of one H atom to adsorbed ethyne. researchgate.net | Key intermediate on the pathway to both ethene and ethane. researchgate.net |

| Palladium Carbide | Formed from the decomposition of hydrocarbon species at reaction temperature. mdpi.com | Alters the electronic and catalytic properties of the palladium surface. mdpi.com |

Cyclisation Reactions of Ethyne on Single Crystal Palladium and Supported Catalysts

The cyclisation of ethyne (acetylene) on palladium surfaces, particularly the cyclotrimerization to form benzene (B151609), is a significant reaction pathway that competes with hydrogenation. acs.org This process has been observed and studied on both well-defined single-crystal palladium surfaces and on supported palladium catalysts. acs.orgsci-hub.ruacs.org

On single-crystal surfaces, such as Pd(111), the reaction proceeds through a series of surface-mediated steps. acs.org The initial adsorption of ethyne onto the palladium surface is a critical step. Studies have explored the conversion of acetylene (B1199291) to benzene under both low-pressure stoichiometric conditions and high-pressure catalytic conditions. acs.org The mechanism is thought to involve the formation of a C₄ intermediate, which plays a crucial role in the pathway to benzene. acs.org The structure of the palladium surface and the presence of co-adsorbates can significantly influence the reaction. For instance, pre-adsorbed oxygen on a Pd(111) surface has been shown to induce ordering of surface species like ethylidyne. acs.org

Research on supported palladium catalysts confirms that cyclisation is a relevant pathway in more complex, industrially applicable systems. acs.orgsci-hub.ru The reaction is considered a heterogeneously catalyzed process where the palladium particles provide the active sites for the transformation of ethyne into cyclic products. sci-hub.rutandfonline.com The formation of benzene from ethyne has also been simulated on palladium and oxygen-covered palladium surfaces, providing theoretical support for the proposed reaction pathways. sci-hub.ru

Kinetic and Mechanistic Models for Selective Hydrogenation of Ethyne in Ethene-Rich Streams

The selective hydrogenation of ethyne to ethene in an ethene-rich stream is a critical industrial process, and its kinetics and mechanism have been extensively studied. up.pttandfonline.commdpi.com A key challenge is to hydrogenate the trace amounts of ethyne without significant hydrogenation of the valuable ethene product to ethane. mdpi.com

Early models based on thermodynamic differences in adsorption strength between ethyne and ethene were found to be over-simplifications. utwente.nlresearchgate.net Modern kinetic models are often based on the Langmuir-Hinshelwood mechanism and incorporate the complex changes that the catalyst undergoes during the reaction. mdpi.comresearchgate.net A widely accepted framework proposes that the reaction proceeds via sequential hydrogen addition, consistent with the Horiuti-Polanyi mechanism. mdpi.com In this mechanism, an adsorbed hydrogen atom reacts with adsorbed ethyne to form a vinyl intermediate, which can then be hydrogenated to ethene. mdpi.com

A significant development in understanding the reaction is the concept of multiple, distinct active sites on the catalyst surface. tandfonline.comutwente.nlresearchgate.net Many studies can be described by a model that assumes the irreversible creation of at least two types of active sites on the palladium surface, largely due to the formation of carbonaceous deposits. tandfonline.comup.pttandfonline.comtandfonline.com These sites are often designated as:

Type A sites : Small sites that are selective for ethyne hydrogenation to ethene. tandfonline.comup.pttandfonline.com

Type E sites : Large sites that are unselective and promote the hydrogenation of ethene to ethane. tandfonline.comup.pttandfonline.com

Furthermore, some models propose the involvement of sites on the support material (Eₛ sites), which can contribute to ethene hydrogenation via hydrogen spillover from the palladium particles. tandfonline.comup.pt The relative importance and prevalence of these different sites are influenced by reaction conditions, palladium particle size, and the presence of promoters or modifiers. tandfonline.comup.pt First-principles-based kinetic Monte Carlo (KMC) simulations have also been used to study the elementary steps, confirming that the selective pathway to ethene proceeds through a vinyl intermediate, while unselective ethane formation can result from over-hydrogenation of both ethene and the vinyl intermediate. researchgate.net

During the hydrogenation reaction, the palladium catalyst surface is significantly modified by the formation of carbonaceous deposits, often referred to as "coke" or "green oil". researchgate.netcup.edu.cntandfonline.com These deposits are not merely poisons that block active sites; they play a crucial and complex role in establishing the catalyst's steady-state activity and selectivity. sci-hub.ruresearchgate.nettandfonline.com The deposits are formed from the dehydrogenation and polymerisation of hydrocarbons, primarily ethyne, on the catalyst surface. mpg.de

The primary role of the carbonaceous overlayer is the in-situ creation of the specific active sites required for selective hydrogenation. researchgate.nettandfonline.comscilit.com It is proposed that these deposits cover the palladium surface, blocking high-coordination sites and creating smaller, isolated ensembles of palladium atoms. sci-hub.rumpg.de These newly formed small sites (Type A sites) are highly selective for the hydrogenation of ethyne to ethene. sci-hub.rutandfonline.comup.pt The weaker adsorption of ethyne on these modified sites is thought to lower the energy barrier for hydrogenation, thereby increasing the reaction rate and selectivity. sci-hub.ru In contrast, larger, uncovered palladium ensembles (Type E sites) remain active for the less desirable hydrogenation of ethene to ethane. sci-hub.rutandfonline.comup.pt

The nature and impact of these deposits can be summarized as follows:

Site Blocking and Creation : Carbonaceous layers block certain surface sites, particularly those with high coordination numbers, while creating new, highly selective sites for ethyne hydrogenation. sci-hub.rumpg.de

Inhibition of Dehydrogenation : While not preventing the adsorption of di-σ-bonded ethene, the carbon deposits inhibit its further dehydrogenation. mpg.de

Influence on Adsorption : The deposits can suppress the formation of surface hydrogen ad-atoms and weaken the binding of other molecules like carbon monoxide. mpg.de

Deactivation : Excessive buildup of carbon deposits can lead to catalyst deactivation by blocking catalyst pores and completely covering active metal sites. cup.edu.cn

The table below summarizes the key effects of carbonaceous deposits on the palladium-catalyzed hydrogenation of ethyne.

| Feature | Description | Impact on Catalysis |

| Formation | Formed from dehydrogenation and polymerization of ethyne and other hydrocarbons on the catalyst surface. mpg.de | Modifies the catalyst from its initial state to a steady-state condition. sci-hub.ru |

| Active Site Modification | Blocks high-coordination Pd sites and creates small, isolated active sites (A sites). sci-hub.rutandfonline.com | Increases selectivity towards ethene by favoring ethyne hydrogenation on A sites. sci-hub.ruresearchgate.net |

| Selectivity | The carbonaceous overlayer creates sites where selective ethyne hydrogenation occurs. tandfonline.comscilit.com | Reduces the rate of ethene hydrogenation to ethane. tandfonline.comup.pt |

| Hydrogen Adsorption | Suppresses the formation of reactive hydrogen ad-atoms on the surface. mpg.de | Can influence the overall hydrogenation rate. mpg.de |

| Catalyst Deactivation | Accumulation in pores or thick layers can block access to active sites. cup.edu.cn | Leads to a reversible or irreversible loss of catalytic activity over time. cup.edu.cn |

Palladium Hydride (PdHₓ) : Palladium readily absorbs hydrogen to form two hydride phases: the α-PdH phase at low hydrogen concentrations and the β-PdH phase at higher concentrations. tandfonline.com The β-PdH phase is known to be more active in hydrogenation reactions than the α-PdH phase but exhibits lower selectivity for ethene. tandfonline.com This is because the hydride phase can act as a reservoir of hydrogen, readily hydrogenating alkenes even without gaseous hydrogen. tandfonline.com The formation of the β-PdH phase has been linked to the full hydrogenation of ethyne to ethane, occurring through the diffusion of hydrogen from the palladium bulk to the surface. rsc.org However, the thermal stability of palladium hydride is limited, and its formation is less favorable in smaller nanoparticles. tandfonline.com

Palladium Carbide (PdCₓ) : In the presence of ethyne, a stable palladium carbide phase can form through the incorporation of carbon atoms into the interstitial sites of the palladium lattice. tandfonline.comrsc.org This process is often irreversible under reaction conditions. unito.itunito.it The formation of PdCₓ has a profound impact on the catalytic properties. It is widely reported that the carbide phase suppresses the formation of the unselective β-PdH phase, thereby enhancing the selectivity towards ethene. rsc.org The incorporation of carbon into the palladium subsurface alters the electronic properties and the adsorption characteristics of the catalyst, favoring the desired semi-hydrogenation pathway. rsc.orgunito.it While carbide formation is essential for selectivity, it does not necessarily lead to a loss of activity. rsc.orgunito.it

The dynamic interplay between these phases governs the catalyst's performance. The presence of ethyne promotes carbide formation, which in turn inhibits the formation of the unselective hydride phase. rsc.org This synergistic relationship is key to achieving high selectivity in industrial processes. Operando characterization techniques have been crucial in observing these phase transitions during the reaction, confirming that palladium carbide is formed during hydrogenation and plays a central role in the catalyst's function. rsc.orgunito.it

The table below compares the characteristics of the key palladium phases involved in ethyne hydrogenation.

| Phase | Formation Conditions | Impact on Activity | Impact on Selectivity |

| α-PdH | Low H₂ pressure in the presence of Pd. tandfonline.com | Less active than β-PdH. tandfonline.com | More selective than β-PdH. tandfonline.com |

| β-PdH | High H₂ pressure in the presence of Pd. tandfonline.com | Highly active for hydrogenation. tandfonline.comtandfonline.com | Low selectivity; promotes full hydrogenation to ethane. tandfonline.comrsc.orgunito.it |

| PdCₓ | Exposure of Pd to ethyne/ethene. tandfonline.comresearchgate.net | Does not necessarily reduce activity. rsc.orgunito.it | High selectivity; suppresses β-PdH formation and favors ethene production. rsc.org |

Ligand Effects on Palladium Ethyne Reactivity and Selectivity

Design and Application of Ligand Systems in Palladium-Ethyne Catalysis

The rational design of ligand systems is a cornerstone of modern homogeneous catalysis. By systematically modifying the ligand architecture, chemists can fine-tune the catalytic properties of the palladium center to achieve desired outcomes in reactions with alkynes. nih.gov This section explores various classes of ligands and their specific applications in controlling the reactivity and selectivity of palladium-ethyne systems.

Monodentate and bidentate phosphine (B1218219) ligands are among the most widely used ligands in palladium catalysis due to their versatility and the ability to systematically alter their electronic and steric properties. rsc.orgnumberanalytics.com

Triphenylphosphine (B44618) (PPh₃) is a classic monodentate ligand frequently employed in various palladium-catalyzed reactions involving alkynes, such as Sonogashira coupling, Stille coupling, and Negishi coupling. sigmaaldrich.comwikipedia.org For instance, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common catalyst for the cis-addition of hexaalkylditins to acetylene (B1199291) and terminal alkynes. capes.gov.br It is also effective in the cyanothiolation of terminal alkynes, where it facilitates the regioselective addition of a thio and a cyano group. acs.org However, in some transformations, such as the coupling of aryl chlorides with secondary phosphines, the use of PPh₃ can lead to diminished yields compared to more specialized ligands. acs.org

Bidentate phosphine ligands , such as 1,3-bis(diphenylphosphino)propane (B126693) (dppp) and 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), form chelate rings with the palladium center, which enhances the stability of the catalytic complex. numberanalytics.com The "bite angle" of these ligands, defined by the P-Pd-P angle, has a significant impact on the selectivity of catalytic reactions. cmu.edu

DPPP (B1165662) (1,3-bis(diphenylphosphino)propane) : This ligand has been shown to be effective in various palladium-catalyzed reactions. For example, in the methoxycarbonylation of styrene, a reaction related to alkyne carbonylation, a palladium complex with a P,N-donor ligand and added PPh₃ showed high chemo- and regioselectivity, while a related bidentate P-donor ligand, dppp, resulted in significantly lower performance under the same conditions. uchile.cl In the context of alkyne functionalization, palladium catalysts with dppp have been used in reactions like alkoxycarbonylation. researchgate.netacs.org The formation of Pd(0) complexes from Pd(OAc)₂ and dppp has been studied, revealing that dppp can act as a reducing agent. acs.org

DPPE (1,2-bis(diphenylphosphino)ethane) : The smaller bite angle of dppe compared to dppp can lead to different catalytic outcomes. cmu.edu In some cases, the strong chelation of dppe can lead to slower reaction rates compared to monodentate ligands. cmu.edu However, in certain reactions, such as the stereodivergent synthesis of olefins from alkynes, the choice between monodentate and bidentate ligands is critical. For example, bidentate ligands can facilitate the isomerization of an initially formed E-isomer to the Z-isomer. rsc.org In cobalt-catalyzed reactions, the bulky dppe ligand can lead to the anti-selective formation of stereoisomers to avoid steric repulsion. rsc.org

The choice between monodentate and bidentate phosphines often dictates the stereochemical outcome of reactions. For instance, in the palladium-catalyzed semihydrogenation of alkynes using water as a hydrogen donor, the selection of ligands is crucial for controlling the E/Z selectivity of the resulting alkenes. nih.gov

Table 1: Influence of Phosphine Ligands on Palladium-Catalyzed Alkyne Reactions

| Ligand | Reaction Type | Key Observation | Reference(s) |

|---|---|---|---|

| Triphenylphosphine (PPh₃) | Sonogashira Coupling | Widely used catalyst component. | sigmaaldrich.comwikipedia.org |

| Triphenylphosphine (PPh₃) | Stannylation of Alkynes | Catalyzes cis-addition of ditins. | capes.gov.br |

| Triphenylphosphine (PPh₃) | Cyanothiolation of Alkynes | Promotes highly regioselective addition. | acs.org |

| DPPP | Alkyne Alkoxycarbonylation | Influences reaction mechanism and rate. | acs.org |

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in transition metal catalysis, often considered as alternatives to phosphines. rsc.org They are strong σ-donors, forming stable bonds with metal centers, and their electronic and steric properties can be readily tuned by modifying the substituents on the heterocyclic ring. rsc.orgmdpi.com

The strong σ-donating ability of NHCs can lead to more stable metal complexes compared to their phosphine counterparts, which can be advantageous in preventing catalyst deactivation. rsc.org The steric bulk of NHC ligands can also play a significant role in stabilizing the active catalytic species and influencing selectivity. rsc.org For instance, very bulky NHC ligands like IPr* have been shown to be highly effective in challenging transformations under mild conditions. rsc.org

In the context of palladium-ethyne chemistry, NHC-palladium complexes have been utilized in various catalytic reactions. For example, palladium complexes with bidentate NHC ligands have been used for the catalytic semi-transfer hydrogenation of alkynes to Z-alkenes, showing high selectivity. mdpi.com The electronic and steric properties of NHC ligands can be fine-tuned to control the outcome of these reactions. Remote modification of the ligand structure can influence the donor properties and, consequently, the catalytic activity. scispace.com

The reactivity of NHC-palladium complexes can also be influenced by the specific binding mode of the NHC ligand to the metal center. For example, C4-bound carbene complexes have shown different reactivity compared to the more common C2-bound complexes. scispace.com

Table 2: Comparison of Electronic and Steric Properties of Phosphines and NHCs

| Ligand Type | σ-Donating Ability | π-Accepting Ability | Steric Tunability | Metal-Ligand Bond Strength | Reference(s) |

|---|---|---|---|---|---|

| Phosphines | Variable | Generally weak to moderate | High | Moderate | rsc.org |

Heterobidentate ligands containing both phosphorus and nitrogen (P,N) or phosphorus and oxygen (P,O) donor atoms have gained prominence in catalysis. uchile.cl These ligands combine the properties of both hard (N, O) and soft (P) donor atoms, which can lead to unique reactivity and selectivity.

P,N-Donor Ligands: Palladium complexes with P,N-donor ligands have been successfully applied in various catalytic transformations, including the carbonylation of alkynes. uchile.cl For instance, a palladium complex of 2-diphenylphosphinopyridine is used in the industrial production of methyl methacrylate (B99206) from alkynes. uchile.cl In a study on the methoxycarbonylation of styrene, a palladium catalyst with a 2-(diphenylphosphinoamino)pyrimidine ligand demonstrated nearly complete chemo- and regioselectivity. uchile.cl DFT studies on alkyne alkoxycarbonylation with a Pd catalyst bearing a P,N hemilabile ligand revealed that the ligand plays a dual role as an in situ base and a proton relay, which influences the regioselectivity. researchgate.net

P,O-Donor Ligands: These ligands have also found application in palladium-catalyzed reactions. For example, chiral P,O-ligands synthesized via sulfonamide directed ortho-lithiation have been used in palladium-catalyzed allylic alkylation. jst.go.jp The interplay between the palladium catalyst, the ligand, and a directing group on the substrate can be crucial for controlling reactivity, regioselectivity, and stereoselectivity. In the acetoxylation of unsymmetrical internal alkynes, the cooperative action of an acetate (B1210297) ligand, a 2-pyridyl sulfonyl directing group, and the palladium catalyst resulted in excellent β-regioselectivity and anti-acetoxypalladation stereocontrol.

The use of these chelate ligands allows for a high degree of control over the catalytic process, enabling selective transformations that would be difficult to achieve with monodentate or homobidentate ligands.

Asymmetric catalysis, which utilizes chiral ligands to induce enantioselectivity, is a powerful tool for the synthesis of chiral molecules. mdpi.com In palladium-catalyzed reactions involving alkynes and their derivatives, chiral ligands are essential for controlling the stereochemistry of the products.

A wide variety of chiral ligands have been developed and applied in palladium-catalyzed asymmetric reactions, including allylic alkylation. jst.go.jpmdpi.com The effectiveness of a chiral ligand depends on its ability to create a chiral environment around the metal center, which in turn influences the transition state of the stereodetermining step. mdpi.com

Examples of chiral ligands used in palladium catalysis include:

Chiral Phosphines: Both monodentate and bidentate chiral phosphines have proven to be effective in inducing asymmetry. mdpi.comacs.org For instance, enantiopure sSPhos, a bifunctional chiral monophosphine ligand, has been shown to be highly effective in palladium-catalyzed asymmetric allylic alkylation. acs.org

Chiral P,N- and P,O-Ligands: Chiral sulfonamides derived from amino acids have been studied as ligands in palladium-catalyzed asymmetric α-allylations. jst.go.jp

Ion-Paired Chiral Ligands: A novel strategy for designing chiral ligands involves the use of an achiral cationic phosphine-containing ligand paired with a chiral anion. researchgate.netcalis.edu.cn This approach has been successfully applied to the highly enantioselective allylic alkylation of α-nitrocarboxylates. calis.edu.cn

The combination of a chiral ligand with other chiral additives, such as a chiral phosphoric acid, can lead to synergistic effects, further enhancing enantioselectivity. snnu.edu.cn The development of new classes of chiral ligands remains an important area of research for expanding the scope and efficiency of asymmetric palladium-ethyne catalysis. acs.org

P,N- and P,O-Donor Chelate Ligands: Influence on Regio- and Chemoselectivity

Electronic and Steric Influence of Ligands on Catalytic Performance

The electronic and steric properties of ligands are fundamental parameters that govern the performance of a palladium catalyst. nih.gov By systematically varying these properties, it is possible to tune the reactivity and selectivity of the catalyst for a specific transformation.

The regioselectivity and stereoselectivity of palladium-catalyzed alkyne functionalizations are highly dependent on the nature of the ligands coordinated to the palladium center. The electronic and steric environment created by the ligands can influence the outcome of key elementary steps in the catalytic cycle, such as migratory insertion and reductive elimination. acs.org

Regioselectivity: In the functionalization of unsymmetrical alkynes, the choice of ligand can determine which of the two alkyne carbons participates in the bond-forming step. For example, in the palladium-catalyzed addition of hypophosphorous compounds to terminal alkynes, the regioselectivity is strongly dependent on the ligand. The use of PdCl₂(PPh₃)₂ favors the branched isomer, while the presence of the Xantphos ligand promotes the formation of the linear isomer. core.ac.uk

Stereoselectivity: The stereochemical outcome of alkyne functionalizations, such as the formation of E- or Z-alkenes in semihydrogenation reactions, is also heavily influenced by the ligand. In a palladium-catalyzed system for the stereodivergent synthesis of olefins from alkynes, the choice of monodentate ligands like PCy₃ or P(o-Tol)₃ was crucial for controlling the E/Z selectivity. rsc.org Similarly, in a ligand-guided stereoselective semihydrogenation of alkynes, the use of monodentate ligands directed the formation of the E-isomeric product, while bidentate ligands facilitated isomerization to the Z-isomer. rsc.org

The interplay between the ligand, substrate, and other reaction components can lead to highly selective transformations. For instance, in the acetoxylation of unsymmetrical internal alkynes, the cooperative action of an acetate ligand, a directing group on the alkyne, and the palladium catalyst led to complete β-regioselectivity and anti-acetoxypalladation stereocontrol.

Computational studies, such as Density Functional Theory (DFT), can provide valuable insights into the mechanisms of these reactions and help to rationalize the observed selectivities. acs.orgacs.org These studies can reveal how ligands influence the energies of transition states and intermediates, thereby controlling the reaction pathway. For example, DFT studies on a palladium-catalyzed system for the chemodivergent functionalization of alkynes with syngas showed that an advanced ligand with a built-in base could be used to selectively achieve either hydroformylation or semihydrogenation by tuning the reaction conditions. acs.org

Table 3: Ligand-Controlled Selectivity in Palladium-Catalyzed Alkyne Functionalizations

| Reaction | Ligand(s) | Selectivity Controlled | Key Finding | Reference(s) |

|---|---|---|---|---|

| Addition of Hypophosphorous Compounds | PPh₃ vs. Xantphos | Regioselectivity | Ligand determines branched vs. linear product. | core.ac.uk |

| Stereodivergent Olefin Synthesis | PCy₃ vs. P(o-Tol)₃ | Stereoselectivity (E/Z) | Monodentate ligands control E/Z isomer formation. | rsc.org |

| Semihydrogenation of Alkynes | Monodentate vs. Bidentate | Stereoselectivity (E/Z) | Ligand choice directs formation of E or Z isomer. | rsc.org |

| Acetoxylation of Internal Alkynes | Acetate | Regio- and Stereoselectivity | Cooperative action of ligand and directing group. |

Impact on Catalyst Stability, Activity, and Turnover Frequencies

Catalyst Stability: The stability of a palladium catalyst is paramount for sustained catalytic activity. Ligands play a crucial role by preventing catalyst decomposition, which often manifests as the formation of inactive palladium black. researchgate.net The nature of the ligand has a profound effect on this stability. For instance, N-heterocyclic carbenes (NHCs) are recognized for their strong σ-donating properties, which lead to the formation of highly stable metal complexes that are resistant to moisture and thermal degradation. researchgate.netrsc.org This strong bond can minimize metal leaching and address deactivation issues that are sometimes observed with phosphine-based catalysts. researchgate.netrsc.org In contrast, some palladium-NHC complexes can be prone to reductive elimination, which can be detrimental to reaction yields, although in some cases this cleavage can form other catalytically active species. researchgate.net

For other ligand types, such as α-diimines, the introduction of electron-donating groups has been shown to increase catalyst stability, leading to longer catalyst lifetimes. acs.org This stabilization is attributed to the modulation of the electronic properties of the palladium center, which can disfavor decomposition pathways. acs.org Similarly, pincer ligands can offer high stability, but under certain conditions, they may merely serve as precursors that decompose to form catalytically active but less controlled palladium(0) nanoparticles. acs.org

Catalyst Activity and Turnover Frequencies (TOF): Ligand properties are a key tool for tuning catalyst activity. Both steric and electronic effects are leveraged to enhance reaction rates and efficiency. For example, in the carbonylation of ethene, catalysts with bulky phosphine ligands, such as those containing P(tBu)₂ groups, are necessary to achieve high activity and selectivity. mdpi.com The steric hindrance provided by these ligands can direct the chemoselectivity of the reaction. mdpi.com

Computational and kinetic studies have demonstrated that rational ligand modification can maximize the turnover rate of palladium-catalyzed reactions. nih.gov By identifying the rate-determining steps of the catalytic cycle, such as C-H activation or oxidative addition, ligands can be specifically designed to accelerate these steps. nih.gov For instance, strongly electron-donating phosphine ligands can promote the oxidative addition step without negatively impacting other parts of the cycle. nih.gov In the selective hydrogenation of alkynes, modifying a support with triphenylphosphine ligands can inhibit the strong adsorption of the alkyne, thereby preventing catalyst self-poisoning and maintaining activity. researchgate.net

The development of highly efficient ligands has led to catalysts with impressive turnover frequencies. In the carbonylation of ethene, initial TOFs of 30,000–31,000 h⁻¹ have been achieved with specific sterically hindered phosphine ligands under optimized conditions. mdpi.com

The following table summarizes the observed effects of different ligand classes on palladium catalyst performance in reactions involving unsaturated substrates like ethyne (B1235809) and ethene.

Role of Ancillary Ligands and Additives in Modulating Catalytic Cycles

Additives: A wide range of additives are used to steer palladium-catalyzed reactions. These can include bases, salts, co-catalysts, or even gaseous molecules.

Bases and Salts: In many cross-coupling and related reactions, bases are essential additives. For instance, in a palladium-catalyzed allylic etherification, cesium carbonate (Cs₂CO₃) was found to give the most excellent results, significantly promoting the reaction efficiency compared to other bases or the absence of an additive. frontiersin.org Anions from strong acids can also be beneficial, providing good stability to cationic palladium(II) complexes while being able to easily dissociate to create a vacant coordination site for the incoming monomers. pku.edu.cn

Gaseous Additives: In the selective hydrogenation of ethyne (acetylene) in ethylene-rich streams, carbon monoxide (CO) is a critical additive. It improves the selectivity of the process by preferentially adsorbing onto the palladium surface. This action blocks sites that would otherwise adsorb ethylene, thus preventing its further hydrogenation to ethane (B1197151). lsu.edu CO can also block sites that accommodate hydrogen produced from acetylene dissociation, which suppresses oligomerization reactions. lsu.edu

Lewis Acid Co-catalysts: Certain additives function as allosteric effectors. Tris(pentafluorophenyl)borane (B(C₆F₅)₃), a strong Lewis acid, can bind remotely to a phosphinate or phosphonate (B1237965) oxygen atom on the primary ligand of a palladium catalyst. doi.org This remote binding alters the electronic properties of the primary ligand, which in turn significantly increases the catalyst's activity for ethylene polymerization and the molecular weight of the resulting polymer. doi.org

The following table details the roles of specific ancillary ligands and additives in palladium-catalyzed reactions.

Applications of Palladium Catalyzed Ethyne Transformations in Organic Synthesis

Carbon-Carbon Coupling Reactions Involving Ethyne (B1235809)

Palladium catalysts are instrumental in a variety of carbon-carbon bond-forming reactions that utilize ethyne as a key building block. These transformations have become powerful tools in organic synthesis for the construction of complex molecular architectures.

Sonogashira Coupling and Its Methodological Variants for C(sp)-C(sp2/sp3) Bond Formation

The Sonogashira cross-coupling reaction is a fundamental and versatile method for the formation of C(sp)-C(sp²) and C(sp)-C(sp³) bonds, providing access to substituted alkynes. researchgate.netresearchgate.net The reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org In 1975, Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara first reported the coupling of iodobenzene (B50100) with acetylene (B1199291) using a palladium and copper catalyst system, which allowed the reaction to proceed at room temperature. libretexts.org This breakthrough has led to the widespread use of the Sonogashira reaction in the synthesis of natural products, pharmaceuticals, and advanced materials. libretexts.orgmdpi.com

The general mechanism of the copper-cocatalyzed Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle begins with the oxidative addition of the aryl or vinyl halide to the Pd(0) species. Concurrently, the copper cycle involves the formation of a copper(I) acetylide intermediate. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final cross-coupled product and regenerates the active Pd(0) catalyst.

Challenges in Sonogashira coupling include the potential for homocoupling of the terminal alkyne (Glaser-Hey coupling) under oxidative conditions, which is often mitigated by performing the reaction under an inert atmosphere. researchgate.netwikipedia.org To address this, copper-free Sonogashira protocols have been developed. wikipedia.org These methods often require alternative bases or ligands to facilitate the reaction.

While the formation of C(sp²)-C(sp) bonds is well-established, the construction of C(sp³)-C(sp) bonds via Sonogashira coupling has been more challenging due to issues like β-hydride elimination. researchgate.netresearchgate.net However, recent advancements have enabled the successful coupling of unactivated secondary alkyl bromides with terminal alkynes. researchgate.net For instance, a palladium-carbene catalyzed system has been reported for this purpose. researchgate.net The use of specific ligands, such as 1,2-di-amino-cyclohexane with a palladium-N-heterocyclic carbene complex, has been shown to improve the yield of the coupled product. researchgate.net

Methodological variants have expanded the scope of the Sonogashira reaction. For example, using trimethylsilylacetylene (B32187) as a liquid and more convenient substitute for gaseous ethyne allows for controlled monosubstitution. wikipedia.org The trimethylsilyl (B98337) group can be subsequently removed to yield the terminal alkyne. wikipedia.org

Intermolecular Annulation Reactions for the Synthesis of Carbocycles and Heterocycles

Palladium-catalyzed intermolecular annulation reactions involving ethyne and its derivatives are powerful methods for constructing a diverse range of carbocyclic and heterocyclic structures. core.ac.uk These reactions often proceed through a cascade of elementary steps, including oxidative addition, carbopalladation, and reductive elimination.

For the synthesis of carbocycles, the palladium-catalyzed cyclotrimerization of alkynes to form substituted benzene (B151609) derivatives is a classic example. core.ac.uk This process has been achieved using catalysts such as alumina-supported palladium and 10% Pd/C. core.ac.uk More complex carbocycles, like pentalenes, can be synthesized through a cascade carbopalladation reaction between alkynes and gem-dibromoolefins using a PdCl₂(PPh₃)₂ catalyst. core.ac.uk

The synthesis of heterocycles via palladium-catalyzed intermolecular annulation is particularly effective. core.ac.uk A general strategy involves the reaction of an aryl or vinyl halide containing a neighboring nucleophile with an alkyne. core.ac.uk The process typically starts with the oxidative palladation of the halide, followed by cis-carbopalladation of the alkyne. core.ac.uk An intramolecular displacement of the palladium by the internal nucleophile then leads to the formation of the heterocycle. core.ac.uk

This methodology has been applied to the synthesis of various important heterocyclic scaffolds:

Indoles: The Larock intermolecular indole (B1671886) synthesis is a powerful method for preparing 2,3-disubstituted indoles from the reaction of o-iodoaniline derivatives with internal alkynes. core.ac.uk This reaction is typically catalyzed by Pd(OAc)₂ in the presence of a chloride source and a base. core.ac.uk

Pyrroles: Highly substituted pyrroles can be synthesized by the reaction of stabilized iodoenamines with internal alkynes, catalyzed by Pd(OAc)₂ with LiCl as an additive. core.ac.uk

Isoquinolines and Pyridines: These heterocycles can be synthesized through the palladium- and copper-catalyzed coupling and cyclization of terminal acetylenes. organic-chemistry.org

Oxidative Carbocyclization Processes for Substituted Arenes and Naphthalenes

Palladium-catalyzed oxidative carbocyclization offers a direct route to highly substituted aromatic systems, such as arenes and naphthalenes. core.ac.uk These reactions typically involve the coupling of multiple unsaturated components under oxidative conditions.

A notable example is the synthesis of highly substituted naphthalenes by treating arenes, like p-xylene, with diarylated alkynes, such as diphenylacetylene. core.ac.uk This transformation can be catalyzed by Pd(OAc)₂ with an oxidant like AgOAc. core.ac.uk The regioselectivity of these intermolecular reactions is influenced by the substitution pattern of the alkyne. core.ac.uk

In some cases, the reaction can proceed through a dearomative annulation pathway. For instance, palladium-catalyzed dearomative [2+2+1] annulations of aryl ethers with alkynes have been reported to produce highly functionalized spirocyclohexadienones. researchgate.net Interestingly, by adjusting the reaction conditions and the nature of the aryl ether, the same catalytic system can be tuned to favor an oxidative [2+2+2] annulation, leading to the formation of polyarylated naphthalenes. researchgate.net

The mechanism of these oxidative carbocyclizations can be complex and may involve C-H activation of the arene, followed by insertion of the alkyne. core.ac.uk An alternative pathway could involve the oxidative addition of a C-H or C-X bond of the arene to the palladium center, forming an arylvinylmetal intermediate that undergoes reductive elimination to yield the final product. core.ac.uk

Palladium-Catalyzed Additions of Acylsilanes across Alkynes

A novel palladium-catalyzed addition of a C–Si bond in acylsilanes across the carbon-carbon triple bond of an alkyne has been developed. rsc.orgrsc.org This reaction provides a direct and atom-economical method for the synthesis of functionalized alkenylsilane derivatives, where both an acyl and a silyl (B83357) group are introduced across the alkyne. rsc.org

The reaction exhibits excellent regio- and stereoselectivity, particularly with alkynes bearing a carbonyl group at one terminus. rsc.orgrsc.org In these cases, the silyl group is incorporated at the carbon atom alpha to the carbonyl group, while the acyl group attaches to the beta-position with high syn selectivity. rsc.org The presence of an ester group on the alkyne appears to be crucial for the reaction to proceed efficiently. rsc.org

Computational studies using DFT calculations have shed light on the reaction mechanism. rsc.org The proposed catalytic cycle involves the oxidative addition of the C–Si bond of the acylsilane to a Pd(0) complex. rsc.org This is a key and uncommon step in organometallic chemistry. rsc.org The resulting acyl-palladium-silyl intermediate is then captured by the alkyne through an insertion process.

Interestingly, it has been found that the silylacylated products formed in this reaction can be further transformed into indanone derivatives at higher temperatures using the same palladium catalytic system. rsc.org This subsequent annulation reaction highlights the versatility of this methodology.

The development of this silylacylation reaction opens up new avenues for catalytic transformations that proceed via the oxidative addition of a C–Si bond, a challenging but rewarding area of research. rsc.org

Table of Silylacylation Reaction Conditions and Yields

| Acylsilane | Alkyne | Catalyst System | Temperature (°C) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Acylsilane 1a | Alkyne 2a (with ester group) | Pd₂(dba)₃ / IPr | 60 | Silylacylation product 3aa | 83 | rsc.org |